1-Thiophen-2-ylmethyl-piperazine dihydrochloride

Description

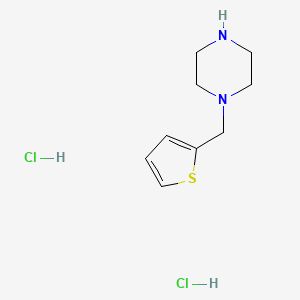

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a piperazine derivative where the piperazine ring is substituted at the 1-position with a thiophen-2-ylmethyl group. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFFOQIEWLWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662972 | |

| Record name | 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6803-90-3 | |

| Record name | 1-[(Thiophen-2-yl)methyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6803-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

1-Thiophen-2-ylmethyl-piperazine dihydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound is characterized by its piperazine structure, which is known for its broad spectrum of biological activities. The presence of the thiophene ring enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin receptors (5-HT) and dopamine receptors, which are critical for neurotransmission and mood regulation .

- Enzyme Modulation : It may influence enzyme activities, particularly those involved in metabolic pathways. For instance, studies indicate that it can inhibit cyclin-dependent kinases, which are essential for cell cycle regulation .

- Cellular Effects : Research indicates that the compound can induce necroptosis in certain cell lines, suggesting potential applications in cancer therapy .

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies have indicated that this compound may possess antiproliferative effects against various cancer cell lines. For example, it has shown activity against K562 leukemic cells, triggering cell death through specific pathways .

- Antimicrobial Properties : There is evidence suggesting that the compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Neuropharmacological Effects : Given its interaction with neurotransmitter receptors, it may also have implications in treating neuropsychiatric disorders .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of the compound can significantly reduce cell viability in cancer cell lines. The IC50 values obtained from these assays suggest a promising therapeutic index for further development.

- Apoptosis and Necroptosis Pathways : Flow cytometry analyses revealed that treatment with this compound led to increased markers of necroptosis in K562 cells, indicating a mechanism through which it may exert anticancer effects .

- Synergistic Effects : In combination studies with other chemotherapeutic agents like doxorubicin, this compound exhibited enhanced cytotoxicity, suggesting potential for use in combination therapies for more effective cancer treatment .

Scientific Research Applications

1-Thiophen-2-ylmethyl-piperazine dihydrochloride exhibits several biological activities that make it a candidate for drug development:

- Antiviral Properties : Recent studies have identified this compound as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Its structural features allow it to interact effectively with the viral protease, inhibiting its activity and thus preventing viral replication .

- Antitumor Activity : The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. In vitro studies indicate that derivatives of piperazine compounds can exhibit selective cytotoxicity against malignant cells while sparing normal cells, making them suitable candidates for further development as anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available piperazine derivatives and thiophene-containing reagents. The introduction of the thiophene moiety is crucial for enhancing the biological activity of the resulting compound.

- Reactions : Common synthetic approaches include nucleophilic substitution reactions where piperazine reacts with thiophene derivatives under controlled conditions to yield the desired product. The incorporation of hydrochloric acid during the final steps ensures the formation of the dihydrochloride salt, which enhances solubility and stability .

Therapeutic Potential

The therapeutic implications of this compound are broad:

- Pain Management : Some studies suggest that piperazine derivatives can act as modulators of P2X3 receptors, which are implicated in pain pathways. This positions them as potential candidates for developing analgesics .

- Neurological Applications : The compound's ability to cross the blood-brain barrier may allow it to be explored for treating neurological disorders, including anxiety and depression, where modulation of neurotransmitter systems is beneficial.

Case Studies and Research Findings

Several research findings highlight the effectiveness and versatility of this compound:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperazine dihydrochlorides vary primarily in their substituents, which dictate molecular weight, lipophilicity, and stability. Key examples include:

Key Observations:

- Solubility: Dihydrochloride salts universally improve water solubility compared to free bases .

- Lipophilicity: Substituents like trifluoromethylphenyl (logP ~2.5) increase lipophilicity, whereas polar groups (e.g., methoxy) reduce it .

- Stability: Bulky or electron-withdrawing groups (e.g., trifluoromethyl) may reduce stability due to steric strain or weakened N–N bonds, whereas thiophene’s aromaticity could enhance stability .

Pharmacological Activities

Piperazine derivatives are explored for diverse therapeutic applications:

- Antidepressant/Anxiolytic Effects: Xanthone-piperazine dihydrochlorides (e.g., HBK-5, HBK-8) show activity in rodent models, likely via serotonin receptor modulation .

- Anticancer Potential: Aryl piperazine derivatives (e.g., Trimetazidine dihydrochloride) are used in drug discovery for kinase inhibition .

- Binding Affinity: Thiophene-containing analogs (e.g., 1-{[3-(thiophen-2-yl)-oxadiazol-5-yl]methyl}piperazine hydrochloride) may target enzymes or receptors via π-π stacking or hydrophobic interactions .

Comparison:

Stability and Crystallography

- Stability: Dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are less stable due to steric strain, whereas smaller groups (e.g., thiophene) may improve stability .

- Crystal Structure: Piperazine dihydrochlorides like pirenzepine dihydrochloride exhibit strong N–H···Cl hydrogen bonds, stabilizing the crystal lattice . Thiophene’s planar structure may facilitate ordered packing, enhancing crystallinity .

Preparation Methods

Nucleophilic Substitution Reaction

- Procedure : The thiophen-2-ylmethyl halide is reacted with piperazine under mild to moderate heating conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts and Bases : The reaction may be facilitated by the presence of an inorganic base such as potassium carbonate or an organic base like 1,8-diazabicycloundec-7-ene (DBU) to neutralize the acid formed and drive the reaction forward.

- Conditions : Typical reaction temperatures range from room temperature up to 100–140 °C, with reaction times from several hours to days depending on the reactivity of the halide and solvent system.

Protection and Deprotection of Piperazine

- When using Boc-protected piperazine, the nucleophilic substitution is first performed on the protected amine to improve selectivity and yield.

- After substitution, acid-mediated deprotection (e.g., treatment with hydrochloric acid in dioxane or methanol) removes the Boc group, liberating the free amine.

- The free amine is then converted into the dihydrochloride salt by treatment with excess hydrochloric acid, typically in an alcoholic solvent.

Salt Formation

- The free base of 1-Thiophen-2-ylmethyl-piperazine is dissolved in an appropriate solvent (e.g., ethanol or methanol).

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added to the solution to precipitate the dihydrochloride salt.

- The salt is isolated by filtration, washed with cold solvent, and dried under vacuum.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiophen-2-ylmethyl chloride + Piperazine | Nucleophilic substitution to form 1-thiophen-2-ylmethyl-piperazine |

| 2 | Acid (HCl in dioxane or methanol) | Deprotection (if Boc-protected) and salt formation |

| 3 | Isolation and purification | This compound |

Research Findings and Yields

- Literature reports indicate that nucleophilic substitution reactions of thiophen-2-ylmethyl halides with piperazine proceed with good to excellent yields (typically 70–90%) under optimized conditions.

- The use of protected piperazine intermediates enhances selectivity and purity, minimizing side reactions.

- Salt formation with hydrochloric acid is straightforward and yields stable dihydrochloride salts suitable for pharmaceutical applications.

- Reaction times vary, with some protocols requiring extended heating (up to 14 days in specialized palladium-catalyzed processes for related compounds) but typical nucleophilic substitution is completed within hours to a day.

Alternative and Advanced Methods

- Palladium-catalyzed coupling reactions have been reported for related piperazine-thiophenyl compounds, involving aryl halides and thiophenols, but these are more complex and generally applied to more substituted analogs rather than the simple 1-Thiophen-2-ylmethyl-piperazine.

- Oxidation or further functionalization of the thiophene ring or piperazine nitrogen can be performed post-synthesis, depending on the target molecule.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Thiophen-2-ylmethyl chloride, piperazine | Commercially available or synthesized |

| Solvent | DMF, DMSO, methanol | Polar aprotic solvents preferred |

| Base | K2CO3, Cs2CO3, DBU | Neutralizes acid, promotes substitution |

| Temperature | 25–140 °C | Depends on halide reactivity |

| Reaction time | 4 h to 24 h | Longer for less reactive halides |

| Protection strategy | Boc-protection of piperazine | Enhances selectivity |

| Deprotection | Acidic conditions (HCl in dioxane/methanol) | Removes Boc, forms dihydrochloride salt |

| Yield | 70–90% | High yield under optimized conditions |

Q & A

Q. What are the common synthetic routes for 1-Thiophen-2-ylmethyl-piperazine dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Piperazine functionalization : Reacting piperazine with 2-(chloromethyl)thiophene under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thiophene-piperazine adduct.

- Salt formation : Treating the free base with hydrochloric acid (HCl) in a 1:2 molar ratio to yield the dihydrochloride salt, ensuring improved solubility and stability for storage .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) to achieve >95% purity. Confirm purity via HPLC or NMR .

Q. How is the dihydrochloride form of this compound advantageous in experimental settings?

The dihydrochloride salt (2:1 HCl-to-base ratio) enhances:

- Solubility : Improved aqueous solubility for in vitro assays (e.g., cell culture or enzymatic studies) compared to the free base.

- Stability : Reduced hygroscopicity and degradation during storage.

- Crystallization : Facilitates single-crystal growth for X-ray diffraction studies, enabling precise structural characterization .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ ~6.8–7.4 ppm for aromatic protons) and piperazine methylene groups (δ ~2.5–3.5 ppm).

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₉H₁₃N₂S·2HCl).

- Elemental analysis : Validate the Cl⁻ content (~21–23% for dihydrochloride) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Potential strategies include:

- Standardized assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Orthogonal validation : Compare results across multiple assays (e.g., fluorescence-based vs. radiometric enzyme activity assays).

- Structural analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .

Q. What experimental design considerations apply to stability studies of this compound under physiological conditions?

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–9) to simulate gastrointestinal (oral) or intravenous (bloodstream) environments.

- Metabolite identification : Employ LC-MS/MS to detect oxidation products (e.g., sulfoxide formation on the thiophene ring) .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., serotonin receptors or kinases). Focus on piperazine’s flexibility and thiophene’s π-π stacking potential.

- Molecular dynamics (MD) : Simulate binding stability in aqueous environments (e.g., Desmond MD with explicit solvent models).

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 inhibition risks .

Q. What analytical techniques resolve batch-to-batch variability in purity?

- HPLC-DAD/UV : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm.

- Karl Fischer titration : Quantify residual water (<1% w/w).

- X-ray powder diffraction (XRPD) : Confirm crystalline consistency across batches .

Data Interpretation & Troubleshooting

Q. How to interpret conflicting crystallographic data (e.g., disordered thiophene rings)?

Q. Why might in vitro activity fail to translate to in vivo efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.